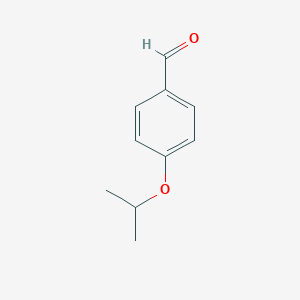

4-Isopropoxybenzaldehyde

概要

説明

準備方法

ALDH1A3-IN-3の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかの段階が含まれます。正確な合成経路と反応条件は、さまざまな研究論文や特許に詳しく記載されています。ALDH1A3-IN-3の工業的製造方法は広く文書化されていませんが、一般的には高収率と純度を保証する大規模合成技術が含まれます。

化学反応の分析

ALDH1A3-IN-3は、酸化や還元などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ALDH1A3-IN-3の酸化はカルボン酸の形成につながる可能性がありますが、還元はアルコールを生じる可能性があります。

科学研究アプリケーション

ALDH1A3-IN-3は、がん研究における潜在的な治療用途の可能性について広く研究されています。 前立腺がんを含むさまざまな種類のがんで過剰発現しているALDH1A3の活性を阻害することが示されています . ALDH1A3を標的にすることで、ALDH1A3-IN-3は、がん細胞の増殖と転移を潜在的に抑制することができます . さらに、ALDH1A3-IN-3は、ALDH1A3のがん幹細胞における役割とその化学療法抵抗性への影響を理解するための研究にも使用されてきました .

科学的研究の応用

Synthesis and Organic Chemistry

4-Isopropoxybenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example:

- Antibiotic Development : It has been utilized in synthesizing 1,2,4-triazolo[1,5-a]pyrimidines, which exhibited metabolic stability and antibacterial activity against Enterococcus faecium. The compound was integral in enhancing the activity of derivatives through structural modifications .

- Insecticidal Activity : The compound has been used in the synthesis of chromanone and chromone analogues, demonstrating notable insecticidal properties. This application highlights its versatility in agrochemical research .

Medicinal Applications

Research indicates that this compound has potential therapeutic applications, particularly in cancer treatment:

- Aldehyde Dehydrogenase Inhibition : Compounds derived from this compound have been explored for their ability to inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various cancers. Studies have shown that certain analogues exhibit significant cytotoxicity against prostate cancer cell lines, suggesting a potential role in cancer therapy .

Case Study: Prostate Cancer Research

A study investigated the effects of various analogues derived from this compound on prostate cancer cells. Key findings included:

- Cytotoxicity : Several analogues displayed IC50 values ranging from 10 to 200 μM against different prostate cancer cell lines, with some compounds showing enhanced potency compared to established inhibitors like DEAB .

- Mechanism of Action : The research revealed that these compounds could act as reversible inhibitors of ALDH isoforms, providing insights into their mechanism and potential for therapeutic use .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing antibiotics and insecticides | Enhanced activity in derivatives |

| Medicinal Chemistry | ALDH inhibition for cancer treatment | Significant cytotoxicity against prostate cancer cells |

| Research & Development | Used in laboratory settings for various chemical reactions | Important for developing new pharmaceutical compounds |

作用機序

ALDH1A3-IN-3の作用機序には、ALDH1A3酵素活性の阻害が含まれます。 ALDH1A3は、レチノイン酸シグナル伝達経路の重要なステップである、レチナールをレチノイン酸に酸化する役割を担っています . ALDH1A3を阻害することで、ALDH1A3-IN-3はこの経路を混乱させ、がん細胞の増殖の減少とアポトーシスの増加につながります . ALDH1A3-IN-3の分子標的は、酵素が反応を触媒するのを防ぐために結合するALDH1A3酵素の活性部位が含まれます .

類似の化合物との比較

ALDH1A3-IN-3は、ALDH1A3阻害剤としての高い選択性と効力で独特です。 類似の化合物には、ALDH1A1-IN-1やALDH3A1-IN-2などの他のALDH阻害剤が含まれます . これらの化合物は、アルデヒド脱水素酵素を阻害しますが、選択性プロファイルと効力が異なる場合があります。 たとえば、ALDH1A1-IN-1はALDH1A1に対してより選択的であるのに対し、ALDH3A1-IN-2はALDH3A1を標的にします . ALDH1A3-IN-3の独自性は、ALDH1A3を高い効力で特異的に阻害する能力にあり、がん研究における貴重なツールとなっています .

類似化合物との比較

ALDH1A3-IN-3 is unique in its high selectivity and potency as an ALDH1A3 inhibitor. Similar compounds include other ALDH inhibitors such as ALDH1A1-IN-1 and ALDH3A1-IN-2 . These compounds also inhibit aldehyde dehydrogenase enzymes but may have different selectivity profiles and potency. For example, ALDH1A1-IN-1 is more selective for ALDH1A1, while ALDH3A1-IN-2 targets ALDH3A1 . The uniqueness of ALDH1A3-IN-3 lies in its ability to specifically inhibit ALDH1A3 with high potency, making it a valuable tool in cancer research .

生物活性

4-Isopropoxybenzaldehyde, a compound with the molecular formula CHO, is an aromatic aldehyde that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its effects on various biological systems, mechanisms of action, and potential clinical implications.

- IUPAC Name : 4-propan-2-yloxybenzaldehyde

- Molecular Weight : 164.21 g/mol

- CAS Number : 18962-05-5

- Boiling Point : 108-110 °C (5 mmHg)

- Density : 1.036 g/cm³

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of aldehyde dehydrogenases (ALDHs), which are enzymes involved in the metabolism of aldehydes and play critical roles in cancer biology.

Inhibition of Aldehyde Dehydrogenases

This compound has been identified as a potent inhibitor of ALDH1A3, an isoform linked to prostate cancer. The compound demonstrated an IC value of approximately 0.26 μM , indicating strong inhibitory potential against this enzyme . This inhibition can lead to increased levels of toxic aldehydes within cells, potentially inducing apoptosis in cancer cells.

Biological Activity Summary Table

| Biological Activity | Target Enzyme/Effect | IC Value | Reference |

|---|---|---|---|

| Inhibition of ALDH1A3 | Aldehyde Dehydrogenase | 0.26 μM | |

| Cytotoxicity in Cancer Cells | Prostate Cancer Cell Lines | 10-200 μM |

1. Prostate Cancer Research

In a study focused on prostate cancer, various analogues of this compound were synthesized and tested for their cytotoxic effects on prostate cancer cell lines (PC-3, LNCaP, and DU145). The results indicated that compounds derived from this scaffold exhibited significant antiproliferative activity, with some analogues showing enhanced potency compared to the parent compound DEAB (4-(diethylamino)benzaldehyde) .

2. Antibacterial Properties

While primarily studied for its anticancer properties, preliminary investigations into the antibacterial activity of derivatives related to isopropoxybenzaldehyde have shown promise against pathogens such as Riemerella anatipestifer. The minimal inhibitory concentration (MIC) for related compounds was found to be between 0.5–2 μg/mL , suggesting potential for therapeutic use in treating infections caused by resistant strains .

特性

IUPAC Name |

4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDANSDASCKBVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290510 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18962-05-5 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18962-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18962-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Isopropoxybenzaldehyde be used as a starting material to synthesize more complex molecules?

A1: Yes, this compound can be used as a building block in organic synthesis. For instance, it reacts with ethyl cyanoacetate to yield ethyl 2-cyano-3-(4-isopropoxyphenyl)acrylate. [] This acrylate derivative can then be further reacted with 2-methoxyphenylmagnesium bromide to produce ethyl 2-cyano-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionate. [] This synthetic route highlights the versatility of this compound in constructing molecules with potentially interesting biological activities.

Q2: How do certain fungi interact with 4-alkoxybenzoic acids, and what is the significance of these interactions?

A2: Research indicates that the lignin-decomposing fungus Polyporus dichrous can modify the structure of 4-alkoxybenzoic acids, including derivatives like 3-ethoxy-4-isopropoxybenzoic acid. [, ] This fungus exhibits several metabolic pathways, including:

- 4-Dealkylation: Removing the alkyl group at the 4-position of the benzene ring (e.g., converting 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-hydroxybenzoic acid). [, ]

- Hydroxylation: Introducing a hydroxyl group onto the 4-alkoxy group (e.g., oxidizing 3-ethoxy-4-isopropoxybenzoic acid to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol). [, ]

- Carboxyl Reduction: Converting the carboxylic acid group to an aldehyde or alcohol (e.g., reducing 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-isopropoxybenzaldehyde or 3-ethoxy-4-isopropoxybenzyl alcohol). [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。